molecular formula C14H12O2 B8740145 4-Ethoxydibenzo[b,d]furan CAS No. 685873-95-4

4-Ethoxydibenzo[b,d]furan

Cat. No.: B8740145
CAS No.: 685873-95-4
M. Wt: 212.24 g/mol
InChI Key: ZCWDUSHDLUITTK-UHFFFAOYSA-N
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Description

4-Ethoxydibenzo[b,d]furan is a dibenzofuran derivative with an ethoxy (-OCH₂CH₃) substituent at the 4-position of the fused aromatic system. Dibenzofurans consist of two benzene rings fused to a central furan ring, forming a planar, heterocyclic structure. The ethoxy group introduces steric and electronic modifications, influencing solubility, reactivity, and applications in organic electronics or medicinal chemistry.

Properties

CAS No.

685873-95-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-ethoxydibenzofuran

InChI

InChI=1S/C14H12O2/c1-2-15-13-9-5-7-11-10-6-3-4-8-12(10)16-14(11)13/h3-9H,2H2,1H3

InChI Key

ZCWDUSHDLUITTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents on the dibenzofuran core significantly alter physicochemical properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications Reference
2-Methoxydibenzo[b,d]furan -OCH₃ at 2-position 198.22 Intermediate in organic synthesis
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan -Br and -Ph groups 323.18 OLED intermediate (charge transport)
4-Iododibenzo[b,d]furan -I at 4-position 342.09 Organic synthesis intermediate
3-Bromodibenzo[b,d]furan -Br at 3-position 246.08 Pharmaceutical intermediates

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., -Br or -I) improve charge transport properties .
  • Steric Effects : Bulkier substituents like ethoxy (-OCH₂CH₃) may reduce crystallinity compared to smaller groups (e.g., methoxy), impacting material processing in polymers or thin-film devices .

Research Findings and Data

Thermal and Mechanical Properties

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